molecular formula C22H27FO5 B1606046 Einecs 245-956-1 CAS No. 23961-95-7

Einecs 245-956-1

Cat. No. B1606046
CAS RN: 23961-95-7
M. Wt: 390.4 g/mol
InChI Key: NMNNKCZINHXRCS-UHFFFAOYSA-N
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Description

The description of a chemical substance typically includes its name, molecular formula, and structural formula. It may also include other identifiers such as the CAS (Chemical Abstracts Service) number, EINECS number, and IUPAC (International Union of Pure and Applied Chemistry) name .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR (nuclear magnetic resonance) spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the substance undergoes. This can include reactions with other substances, decomposition reactions, and reactions under various conditions of temperature and pressure .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Nanoparticle Synthesis

Advancements in nanoparticle synthesis are fundamental to chemical research, influencing industry and technology. Nanoparticles serve critical roles in electronics, materials science, and pharmaceuticals. For example, the development of new semiconducting materials has transitioned from vacuum tubes to modern chips, showcasing the impact of material science innovations on technology evolution (Cushing, Kolesnichenko, & O'Connor, 2004).

Transcranial Direct Current Stimulation (tDCS)

tDCS and related techniques highlight the intersection of neuroscience, psychology, engineering, and medicine, focusing on enhancing vigilance, accelerating training, and supporting learning. This research underscores the potential of non-invasive stimulation techniques in both healthy and clinical populations, promising advancements in cognitive enhancement and rehabilitation (Giordano et al., 2017).

Stem Cell Research

The exploration of induced pluripotent stem cells (iPSCs) represents a significant stride in understanding cellular differentiation and regeneration. iPSC technology has opened new avenues for regenerative medicine, disease modeling, and drug discovery, reflecting the dynamic interplay between basic science and therapeutic applications (Yamanaka, 2012).

Single-Cell Analysis

Technologies for single-cell isolation, such as fluorescence-activated cell sorting (FACS) and microfluidics, are crucial for advancements in cellular biology, cancer research, and diagnostic methods. These technologies enable detailed studies of individual cell behaviors, offering insights into cellular heterogeneity and disease mechanisms (Gross et al., 2015).

Translational Research in Regenerative Medicine

The field of Regenerative Medicine exemplifies the translation of basic scientific discoveries into clinical applications. The development and application of hematopoietic stem cells (HSCs) highlight how clinical innovation is integral to scientific advancement, promising new therapies for various diseases (Martin, Brown, & Kraft, 2008).

Safety And Hazards

The safety and hazards of a substance are typically determined through toxicological studies and by reference to regulatory classifications .

Future Directions

Future directions could include potential applications of the substance, areas of research interest, and possible implications for industry or health and safety .

properties

IUPAC Name

8-fluoro-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO5/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-19(15,2)22(14)18(28-22)9-20(13,3)21(11,27)17(26)10-24/h4-5,7,11,13-14,16,18,24,27H,6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNNKCZINHXRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946807
Record name 6-Fluoro-17,21-dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Einecs 245-956-1

CAS RN

23961-95-7
Record name 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023961957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-17,21-dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,11β-epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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